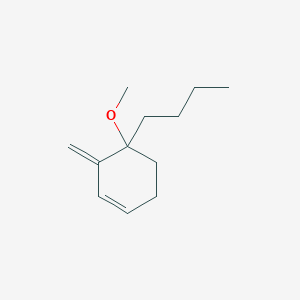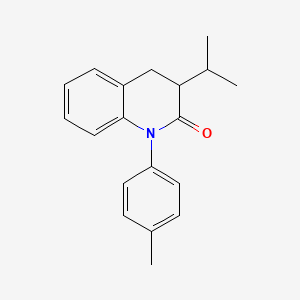
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that belongs to the class of quinolinones Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylphenyl and propan-2-yl derivatives.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinolinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives, which are often explored for their pharmacological properties.
Substitution: Substitution reactions, particularly at the quinoline ring, can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s biological activity is studied to understand its potential as a therapeutic agent, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential use in treating diseases, particularly those involving inflammation and microbial infections.
Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to modulate these targets, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
When compared to other quinolinone derivatives, 1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-2(1H)-one stands out due to its unique structural features and potential applications. Similar compounds include:
1-(4-Methylphenyl)-3-(propan-2-yl)-quinolin-2(1H)-one: This compound differs by the presence of a double bond in the quinoline ring.
1-(4-Methylphenyl)-3-(propan-2-yl)-3,4-dihydroquinolin-4(1H)-one: This derivative has a different substitution pattern on the quinoline ring.
1-(4-Methylphenyl)-3-(propan-2-yl)-quinolin-4(1H)-one: Similar to the first compound but with a different position of the double bond.
These structural differences can lead to variations in biological activity and chemical reactivity, highlighting the importance of this compound in scientific research.
Propriétés
Numéro CAS |
792122-75-9 |
|---|---|
Formule moléculaire |
C19H21NO |
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-3-propan-2-yl-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C19H21NO/c1-13(2)17-12-15-6-4-5-7-18(15)20(19(17)21)16-10-8-14(3)9-11-16/h4-11,13,17H,12H2,1-3H3 |
Clé InChI |
ZHVMSTFALHMASL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C3=CC=CC=C3CC(C2=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


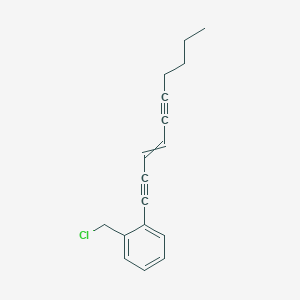
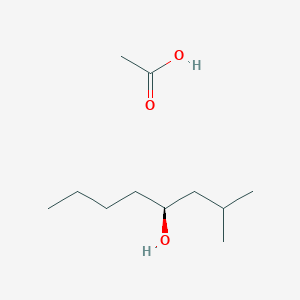
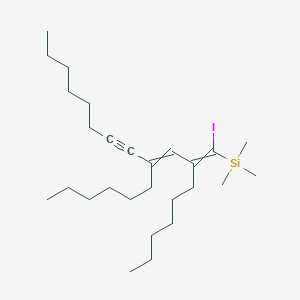
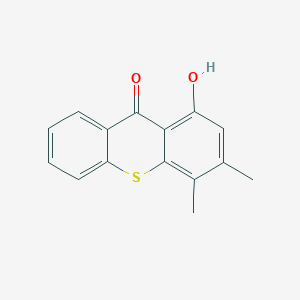
![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
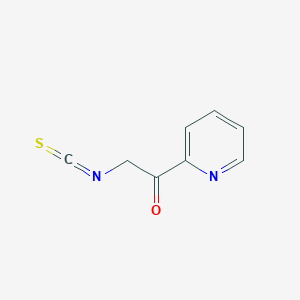
![N-{4-[(Prop-2-en-1-yl)oxy]phenyl}-2-sulfanylacetamide](/img/structure/B14206307.png)
![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)

![Methyl 6-bromothieno[2,3-B]quinoline-2-carboxylate](/img/structure/B14206317.png)
![4-Methyl-N-[2-(3,3,3-trifluoroprop-1-en-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B14206325.png)
![[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea](/img/structure/B14206331.png)
